molecular formula C16H14FNO4 B5419212 3-[(3-fluorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one

3-[(3-fluorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one

Cat. No. B5419212
M. Wt: 303.28 g/mol
InChI Key: BHAORDYATYVHRL-UHFFFAOYSA-N
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Description

The compound “3-[(3-fluorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one” is a benzofuran derivative. Benzofuran is a heterocyclic compound, consisting of fused benzene and furan rings . This compound also contains a fluorophenyl group and an amino group, which can significantly affect its chemical properties and biological activities .


Molecular Structure Analysis

The molecular structure of this compound includes a benzofuran core, a fluorophenyl group, and an amino group. The presence of these groups can significantly affect the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by its functional groups. The benzofuran ring, the fluorophenyl group, and the amino group each have distinct reactivities. For example, the amino group can participate in acid-base reactions, and the benzofuran ring can undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could increase the compound’s lipophilicity, which could affect its solubility and permeability .

Future Directions

The study of benzofuran derivatives is a promising area of research, given their wide range of biological and pharmacological activities . Future research could explore the synthesis of this compound, its physical and chemical properties, and its potential uses in various applications.

properties

IUPAC Name

3-(3-fluoroanilino)-6,7-dimethoxy-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO4/c1-20-12-7-6-11-13(14(12)21-2)16(19)22-15(11)18-10-5-3-4-9(17)8-10/h3-8,15,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHAORDYATYVHRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(OC2=O)NC3=CC(=CC=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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